molecular formula C16H15NO5S B12182940 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate

Cat. No.: B12182940
M. Wt: 333.4 g/mol
InChI Key: VENLIJJLXWLXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a methoxybenzyl group attached to the benzoxazole ring, along with a methanesulfonate group. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The final step involves the introduction of the methanesulfonate group. This can be achieved by reacting the benzoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydrobenzoxazole derivative.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(2-Hydroxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate.

    Reduction: Formation of 3-(2-Methoxybenzyl)-1,2-dihydrobenzoxazol-6-yl methanesulfonate.

    Substitution: Formation of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl derivatives with various substituents.

Scientific Research Applications

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the benzoxazole ring can form hydrogen bonds with amino acid residues. The methanesulfonate group can enhance the solubility and bioavailability of the compound. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Methoxybenzyl)-1,2-dihydrobenzoxazol-6-yl methanesulfonate: Similar structure but with a dihydrobenzoxazole ring.

Uniqueness

3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl methanesulfonate is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and selectivity. The methanesulfonate group also improves its solubility and bioavailability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] methanesulfonate

InChI

InChI=1S/C16H15NO5S/c1-20-15-6-4-3-5-11(15)9-14-13-8-7-12(22-23(2,18)19)10-16(13)21-17-14/h3-8,10H,9H2,1-2H3

InChI Key

VENLIJJLXWLXQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.